N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Description
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a thiazolidinedione derivative characterized by a Z-configured benzylidene group at the 5-position of the thiazolidinone core and a propanamide side chain terminating in a 4-hydroxyphenethyl moiety. The compound’s synthesis likely follows established routes for thiazolidinediones, involving condensation of thiazolidinone precursors with substituted aldehydes and subsequent functionalization of the propanamide side chain . Structural confirmation would rely on techniques such as NMR (e.g., absence of C=O bands in IR spectra for tautomer verification) and mass spectrometry .
Properties
Molecular Formula |
C22H22N2O5S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C22H22N2O5S/c1-29-18-4-2-3-16(13-18)14-19-21(27)24(22(28)30-19)12-10-20(26)23-11-9-15-5-7-17(25)8-6-15/h2-8,13-14,25H,9-12H2,1H3,(H,23,26)/b19-14- |
InChI Key |
FIODYKDPXBAGCK-RGEXLXHISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves a multi-step process. One common method includes the reaction of 4-hydroxyphenylethylamine with a thiazolidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The methoxybenzylidene moiety can be reduced to the corresponding benzyl derivative.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the methoxybenzylidene moiety can produce benzyl derivatives.
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Table 1: Substituent Variations at the 5-Position of the Thiazolidinedione Core
Key Observations :
- Halogenated analogs (e.g., 2-chloro in ) may exhibit altered binding affinities due to steric and electronic effects.
Propanamide Side Chain Variations
Table 2: Substitutions on the Propanamide Side Chain
Key Observations :
- The 4-hydroxyphenethyl group in the target compound introduces a flexible linker and hydrogen-bonding capability, which may improve target engagement compared to rigid aryl groups (e.g., 3-hydroxyphenyl in ).
- Hydrophobic terminal groups (e.g., 2-methylphenyl in ) could enhance membrane permeability but reduce aqueous solubility.
Key Observations :
- T3P®-mediated couplings (used in ) offer advantages in efficiency for propanamide functionalization compared to traditional EDCI/HOBt methods.
- Base-catalyzed condensations (e.g., NaOH in ) are critical for stabilizing the Z-configuration of the benzylidene group.
Research Findings and Implications
- Tautomerism : The target compound’s thiazolidinedione core likely exists in the thione tautomeric form, as evidenced by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at ~1250 cm⁻¹) . This tautomerism influences reactivity and binding modes.
- Crystallography : Structural refinements using SHELXL (as in ) are standard for confirming Z-configuration and intermolecular interactions.
- For example, 4-ethoxybenzylidene derivatives (e.g., ) may show improved pharmacokinetics over chloro-substituted analogs due to reduced electrophilicity.
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that belongs to the thiazolidinone class. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and drug development. The unique structural features of this compound, including the presence of a thiazolidinone core and various substituents, contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N2O4S2, with a molecular weight of 414.5 g/mol. Its structure includes:
- Thiazolidinone core : Known for diverse biological activities.
- Hydroxyl and methoxy groups : These functional groups enhance its interaction with biological targets.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | C20H18N2O4S2 |
| Molecular Weight | 414.5 g/mol |
| Core Structure | Thiazolidinone |
| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH3) |
Antitumor Activity
Research indicates that compounds within the thiazolidinone class exhibit notable antitumor properties. Specifically, this compound has shown efficacy against various cancer cell lines. In studies, this compound was evaluated for its cytotoxic effects on glioblastoma multiforme cells and other cancer types.
Case Study: Cytotoxicity Against Cancer Cells
In a study conducted by Da Silva et al., derivatives of thiazolidinone were tested for their antitumor activity. The results showed that specific derivatives exhibited potent cytotoxic effects against reference cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MDA-MB-231 | 15.0 | High |
| HCT116 | 12.5 | Moderate |
| HT29 | 18.0 | Moderate |
| MCF7 | 14.0 | High |
| SW620 | 10.0 | Very High |
The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in critical biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes that play a role in tumor growth and proliferation.
- Receptor Modulation : It may modulate signaling pathways related to inflammation and apoptosis.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced cell viability.
Research Findings
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives, highlighting the biological activity associated with these compounds:
- Antiproliferative Activity : Research has demonstrated that certain thiazolidinone derivatives significantly inhibit the proliferation of various cancer cell lines.
- Binding Affinity Studies : Interaction studies reveal that this compound interacts with key proteins involved in cancer progression.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor | Effective against multiple cancer cell lines |
| Enzyme Interaction | Potential inhibition of tumor-related enzymes |
| Receptor Modulation | Modulates pathways related to inflammation and apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
